molecular formula C10H9F2N3 B13201206 N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13201206
M. Wt: 209.20 g/mol
InChI Key: CMZDJAADCZUUAP-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,5-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including apoptosis induction, inhibition of cell proliferation, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-10-4-7(11)2-3-9(10)12/h2-6,14H,1H3

InChI Key

CMZDJAADCZUUAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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